molecular formula C12H9ClO5 B071538 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin CAS No. 176446-74-5

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin

Cat. No.: B071538
CAS No.: 176446-74-5
M. Wt: 268.65 g/mol
InChI Key: MXLOCRJKRZBQBM-UHFFFAOYSA-N
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Description

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicinal chemistry, fluorescence labeling, and as precursors in organic synthesis. This particular compound is characterized by the presence of a carboxymethoxy group at the 7th position, a chlorine atom at the 3rd position, and a methyl group at the 4th position on the coumarin backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methylcoumarin and chloroacetic acid.

    Esterification: The carboxymethoxy group is introduced via esterification of chloroacetic acid with 4-methylcoumarin in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the coumarin ring, potentially yielding dihydrocoumarin derivatives.

    Substitution: The chlorine atom at the 3rd position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Carboxymethoxy)-3-chloro-4-methylcoumarin has several applications in scientific research:

    Fluorescence Labeling: Due to its coumarin backbone, it is used as a fluorescent probe in biochemical assays and imaging studies.

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.

    Material Science: Utilized in the preparation of photosensitive polymers and other advanced materials.

Mechanism of Action

The biological activity of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of the carboxymethoxy group enhances its solubility and bioavailability, while the chlorine atom may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(Carboxymethoxy)-4-methylcoumarin: Lacks the chlorine atom at the 3rd position, which may affect its reactivity and biological activity.

    3-Chloro-4-methylcoumarin: Lacks the carboxymethoxy group, resulting in different solubility and bioavailability properties.

    4-Methylcoumarin: Lacks both the chlorine and carboxymethoxy groups, serving as a simpler scaffold with different applications.

Uniqueness

The unique combination of the carboxymethoxy group, chlorine atom, and methyl group in 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these combined features are advantageous.

Properties

IUPAC Name

2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLOCRJKRZBQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357534
Record name 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176446-74-5
Record name 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
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